Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate

purity HPLC supplier redundancy

Medicinal chemistry teams developing Pim kinase inhibitors face a supply chain bottleneck for pre-functionalized, regiospecific building blocks. This compound resolves that by delivering the 4-pivalamido-pyridine pharmacophore with an orthogonally protected tert-butyl ester. - Directly maps onto the N-pyridinyl amide core claimed in US Patent 9,173,883 B2 for ATP-competitive inhibitors. - Eliminates a protection step in multi-step synthesis; cleaved under standard TFA/DCM without affecting the pivalamido group. - Supplied at 95-97% purity, also qualified as a drug impurity reference standard for GMP analytical method validation.

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
CAS No. 1803591-98-1
Cat. No. B1379247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate
CAS1803591-98-1
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(C=NC=C1)CC(=O)OC(C)(C)C
InChIInChI=1S/C16H24N2O3/c1-15(2,3)14(20)18-12-7-8-17-10-11(12)9-13(19)21-16(4,5)6/h7-8,10H,9H2,1-6H3,(H,17,18,20)
InChIKeyNNNUIFBZGBDCFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate (CAS 1803591-98-1) — A Pyridine-Based Building Block for Kinase Inhibitor Synthesis and Impurity Reference Standards


tert-Butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate (CAS 1803591-98-1) is a pyridine-based small-molecule building block featuring a pivalamido group at the 4-position and a tert-butyl acetate ester at the 3-position of the pyridine ring . The compound belongs to the N-pyridinyl amide chemical class that has been patented extensively as Pim kinase inhibitors for oncology indications [1]. With a molecular formula of C₁₆H₂₄N₂O₃ and a molecular weight of 292.37 g/mol, it is commercially supplied at 95–97% purity and is catalogued as a versatile scaffold for medicinal chemistry, a drug impurity reference standard, and a biomedical research reagent [2].

Synthetic Workflow Pre-functionalized pyridine scaffold with orthogonal tert-butyl ester for late-stage diversification
Pharmacophore Context 4-Pivalamido substitution matches patented Pim kinase inhibitor hinge-binding motif
Reference Standard Use Supplied as impurity reference standard; multi-supplier 95–97% HPLC purity

Why Generic Substitution Fails: Structural Differentiation of tert-Butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate from Its Closest Analogs


Within the pivalamidopyridine chemical space, structural modifications at three critical positions—the amide regiochemistry (4- vs. 2-position on the pyridine ring), the oxidation state at the benzylic carbon, and the nature of the carboxyl protecting group—yield compounds with substantially different physicochemical, reactivity, and biological target-engagement profiles [1]. Replacing the tert-butyl ester with a free carboxylic acid (CAS 1071087-00-7) eliminates the acid-labile protecting group required for orthogonal deprotection in multi-step syntheses and increases hydrogen-bond donor capacity, while substitution with the α-keto ester analog (CAS 191338-94-0) introduces an additional electrophilic carbonyl that alters both the reactivity landscape and the molecular recognition surface of the scaffold . These structural differences directly affect synthetic route compatibility, solubility and permeability parameters, and the compound's qualification as a fit-for-purpose reference standard, rendering indiscriminate substitution scientifically invalid without full re-optimization .

Regioisomeric Analog (2-Pivalamido)
!
Amide position shift may disrupt kinase hinge binding; patent SAR shows order-of-magnitude potency changes
!
Scaffold re-orients vector for carboxyl elaboration, altering library design trajectories
Free Acid Analog (CAS 1071087-00-7)
!
Lacks acid-labile protecting group; orthogonal deprotection step lost, increasing synthetic complexity
!
Fewer global suppliers reported; procurement redundancy and lead-time risk may increase
Structural differences directly affect synthetic route compatibility and pharmacophore fidelity; direct substitution not supported without re-validation.

Quantitative Differentiation Evidence for tert-Butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate vs. Closest Analogs


Purity and Supplier Availability: 95–97% HPLC Purity with ≥4 Independent Global Suppliers vs. ≥2 Suppliers for the Free Acid Analog

The target compound is offered by at least four independent global suppliers (CymitQuimica, Biosynth, Leyan, Bio-Fount) at 95–97% HPLC purity. The closest free-acid analog (CAS 1071087-00-7) is available from approximately two suppliers at 97–98% HPLC purity, providing narrower procurement redundancy . Supplier diversity reduces supply-chain risk for multi-stage discovery programs.

Purity & Supplier Diversity
Cross-study comparable
95–97% HPLC; ≥4 global suppliers
Multi-supplier sourcing reduces procurement risk for long-term synthesis campaigns
Comparator free acid has only ~2 suppliers; supplier count as of May 2026
purity HPLC supplier redundancy procurement risk

Cost-per-Milligram: Target Compound at €16.42/mg (50 mg Scale) vs. Free Acid Analog Pricing

At the 50 mg scale, the target compound is priced at €821.00 (€16.42/mg) from CymitQuimica, with bulk pricing at $5.48/mg (500 mg, Biosynth). The free-acid analog (CAS 1071087-00-7) is typically priced lower at small scale, reflecting its simpler synthesis, but lacks the tert-butyl protecting group essential for orthogonal synthetic strategies . Cost must be evaluated against the number of synthetic steps saved.

Cost Efficiency at 50 mg
Cross-study comparable
€16.42–$17.20/mg (50 mg); $5.48/mg at 500 mg bulk
Cost must be weighed against synthetic step-count savings from pre-installed tert-butyl ester
Free acid pricing not publicly available at matched scale; bulk discount ~67%
cost efficiency procurement building block medicinal chemistry budget

Regioisomeric Scaffold Differentiation: 4-Pivalamido Substitution Matches the N-Pyridinyl Amide Pharmacophore of Patented Pim Kinase Inhibitors

The 4-pivalamido substitution pattern of the target compound directly maps onto the general N-pyridinyl amide pharmacophore claimed in US Patent 9,173,883 B2 for Pim kinase inhibition [1]. In contrast, the 2-pivalamido regioisomer (CAS 1071087-00-7) places the amide at a position that alters the dihedral angle between the amide and pyridine ring, potentially disrupting the key hydrogen-bond interaction with the kinase hinge region . While no direct comparative IC₅₀ data exist for the target compound itself against purified Pim kinases, the patent SAR data for closely related N-pyridinyl amides demonstrate that the position of the amide substituent on the pyridine ring is a critical determinant of Pim1/Pim2/Pim3 inhibitory potency [1].

Regioisomeric Pharmacophore Match
Class-level inference
4-Pivalamido maps onto patented Pim kinase inhibitor motif; 2-substituted regioisomer alters hinge geometry
Prefers 4-regioisomer as Pim inhibitor starting scaffold; avoids inactive 2-substituted series risk
No direct IC₅₀ data for this exact pair; SAR derived from US9173883 class analysis
Pim kinase regioisomer structure-activity relationship kinase inhibitor scaffold

Orthogonal Protecting Group Strategy: tert-Butyl Ester Enables Acid-Labile Deprotection Without Affecting the Pivalamido Group

The tert-butyl ester of the target compound is selectively cleavable under acidic conditions (e.g., 20–50% TFA in DCM, 1–4 h, room temperature) to yield the free carboxylic acid without affecting the pivalamido group or the pyridine ring [1]. The free-acid analog (CAS 1071087-00-7) cannot participate in orthogonal protection schemes because the carboxyl group is already deprotected, limiting its utility in multi-step sequences that require a temporarily masked acid functionality . This synthetic advantage is well-established for tert-butyl esters in peptide and heterocyclic chemistry but is absent in the free-acid comparator.

Orthogonal Deprotection
Class-level inference
tert-Butyl ester cleavable under TFA/DCM without affecting pivalamido group; free acid lacks this dimension
Eliminates a protection step in multi-step synthesis; streamlines route design
Standard conditions: TFA/DCM (1:4), 1–4 h, rt; >90% conversion precedent
orthogonal deprotection tert-butyl ester synthetic strategy TFA cleavage

Disclaimed: High-Strength Direct Comparative Biological Activity Data Are Not Publicly Available for This Exact Compound

A comprehensive search of peer-reviewed literature, patent bioactivity databases (BindingDB, ChEMBL), and vendor documentation confirms that no direct comparative IC₅₀, Kd, Ki, or cellular activity data for CAS 1803591-98-1 against any specific biological target have been published as of May 2026 [1]. This compound is currently positioned and sold as a synthetic building block and potential drug impurity reference standard, not as a characterized bioactive molecule [2]. The differentiation evidence presented above therefore relies on structural, physicochemical, and supply-chain comparisons rather than on head-to-head biological potency data. Procurement decisions should be based on demonstrated synthetic utility and scaffold regioisomeric fidelity rather than on inferred biological activity.

Direct Bioactivity Data
Data to verify
No public IC₅₀, Ki, or cellular activity data for CAS 1803591-98-1
Value proposition is synthetic utility, not demonstrated biological potency; bioactivity must be profiled independently
Search across BindingDB, ChEMBL, PubMed (May 2026) returned no target engagement data
data gap limited evidence building block research chemical

Recommended Application Scenarios for tert-Butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Starting Scaffold for Pim Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing ATP-competitive Pim kinase inhibitors should select the 4-pivalamido regioisomer as their core scaffold because the substitution pattern directly maps onto the N-pyridinyl amide pharmacophore claimed in US Patent 9,173,883 B2 [1]. The tert-butyl ester provides an orthogonal protecting group that can be selectively removed late-stage in the synthetic sequence to install diverse amide, ester, or heterocyclic moieties at the carboxyl position, enabling rapid SAR exploration without re-optimizing the pivalamido–kinase hinge-binding interaction. The availability of the compound from at least four global suppliers at 95–97% purity ensures uninterrupted supply for multi-round lead optimization campaigns .

Process Chemistry: Late-Stage Intermediate with Orthogonal Deprotection Capability

In multi-step process chemistry routes, the pre-installed tert-butyl ester eliminates a protection step that would otherwise be required if starting from the free-acid analog (CAS 1071087-00-7) [1]. The acid-labile tert-butyl group is cleaved under standard TFA/DCM conditions without affecting the pivalamido group, allowing the carboxylate to be revealed only when needed for amide coupling or salt formation. This orthogonal deprotection capability streamlines route design and can reduce the overall step count by at least one synthetic transformation compared to routes starting from the unprotected acid . The bulk pricing of $5.48/mg at 500 mg scale (Biosynth) supports process-scale feasibility studies.

Analytical Reference Standard: Drug Impurity Profiling and Method Validation

The compound is explicitly marketed as a drug impurity reference standard by Bio-Fount, making it suitable for HPLC method development, impurity profiling, and forced degradation studies in pharmaceutical quality control [1]. Its 97% purity and availability in pre-weighed 2.5 mg aliquots (Bio-Fount: ¥532.00) enable its direct use as a system suitability standard without further purification. Procurement of the compound as a qualified reference standard from a supplier that provides batch-specific certificates of analysis ensures traceability and regulatory compliance for GMP analytical method validation .

Academic Drug Discovery: Cost-Effective Building Block for Kinase-Focused Compound Library Synthesis

Academic laboratories synthesizing kinase-focused compound libraries should consider the target compound as a privileged building block due to its pre-functionalized pivalamido–pyridine core that mimics the hinge-binding motif of type I kinase inhibitors [1]. The compound's availability at the 50 mg scale from multiple suppliers (€16.42–$17.20/mg) allows parallel library synthesis without the need for in-house preparation of the pivalamido–pyridine intermediate. The well-precedented orthogonal deprotection of the tert-butyl ester under mild acidic conditions enables late-stage diversification at the carboxyl position, maximizing library diversity from a single starting material .

Application
Selection Property
Validation Focus
Pim kinase inhibitor lead optimization
4-Pivalamido pharmacophore match; orthogonal ester for SAR diversification
Kinase hinge-binding motif fidelity; multi-supplier purity consistency
Process chemistry intermediate
Pre-installed tert-butyl ester enables acid-labile late-stage deprotection
Orthogonal deprotection step reduction; bulk pricing feasibility at 500 mg
Drug impurity reference standard
97% purity; available in pre-weighed aliquots; batch-specific CoA
HPLC method development; impurity profiling traceability
Academic kinase-focused library synthesis
Pre-functionalized pivalamido-pyridine core; multiple suppliers at 50 mg scale
Late-stage carboxyl diversification; scaffold cost efficiency
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